

physical and chemical properties of Hirudonucleodisulfide B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to Hirudonucleodisulfide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirudonucleodisulfide B is a novel heterocyclic compound isolated from the medicinal leech, Whitmania pigra. It has demonstrated notable biological activity, particularly as a moderately potent anti-anoxic agent. This document provides a comprehensive overview of the known physical and chemical properties of **Hirudonucleodisulfide B**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activity. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Hirudonucleodisulfide B is a pteridine derivative with a thieno[3,2-g]pteridine skeleton. Its structure was elucidated through extensive spectroscopic analysis.[1][2]

Structure and Nomenclature

- IUPAC Name: 7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione
- Molecular Formula: C11H10N4O4S2



• CAS Number: 1072789-38-8[3]

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of **Hirudonucleodisulfide B**.

Property	Value	Source
Molecular Weight	326.4 g/mol	PubChem[1]
Exact Mass	326.01434716 Da	PubChem[1]
XLogP3	-0.6	PubChem[1]
Hydrogen Bond Donors	4	PubChem[1]
Hydrogen Bond Acceptors	8	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Polar Surface Area	178 Ų	PubChem[1]
Heavy Atom Count	21	PubChem[1]

Spectroscopic Data

The structural elucidation of **Hirudonucleodisulfide B** was based on the following spectroscopic data as reported in the literature.[2][4][5]

Spectroscopic Method	Key Data
¹ H-NMR (DMSO-d ₆ , 600 MHz)	δH (ppm): 6.27 (1H, brs), 5.68 (1H, t, J=5.8 Hz), 5.11 (1H, brs), 3.65 (1H, d, J=5.7 Hz), 3.26 (3H, s), 3.15 (3H, s)
¹³ C-NMR (DMSO-d ₆ , 150 MHz)	δC (ppm): 161.9, 157.7, 153.7, 153.2, 141.6, 137.5, 128.8, 125.3, 67.1, 66.9, 40.2, 27.8
HR-ESI-MS	m/z: 379.0149 [M+Na]+
UV (MeOH)	λmax (nm): 244, 362



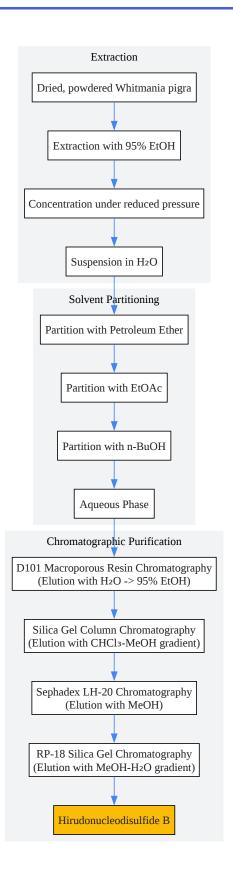
Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of **Hirudonucleodisulfide B** from Whitmania pigra.[2]

Isolation of Hirudonucleodisulfide B

The isolation of **Hirudonucleodisulfide B** from the dried and powdered whole bodies of Whitmania pigra involves a multi-step extraction and chromatographic purification process.





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Isolation Workflow for Hirudonucleodisulfide B.



- Extraction: The air-dried and powdered whole bodies of Whitmania pigra are extracted with 95% ethanol.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.
- Macroporous Resin Chromatography: The resulting aqueous phase is subjected to chromatography on a D101 macroporous resin column, eluting with a gradient of water to 95% ethanol.
- Silica Gel Chromatography: The ethanol-eluted fraction is further purified by silica gel column chromatography using a chloroform-methanol gradient.
- Sephadex LH-20 Chromatography: Fractions containing the target compound are then purified on a Sephadex LH-20 column with methanol as the eluent.
- RP-18 Silica Gel Chromatography: The final purification step is performed on an RP-18 silica gel column using a methanol-water gradient to yield pure **Hirudonucleodisulfide B**.

Structural Elucidation

The structure of the isolated **Hirudonucleodisulfide B** is determined by a combination of spectroscopic techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.
- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments
 are conducted to establish the connectivity of atoms and the overall structure of the
 molecule.
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to identify the chromophoric system
 present in the molecule.



Biological Activity and Mechanism of Action

Hirudonucleodisulfide B has been reported to exhibit moderate anti-anoxic activity.[2]

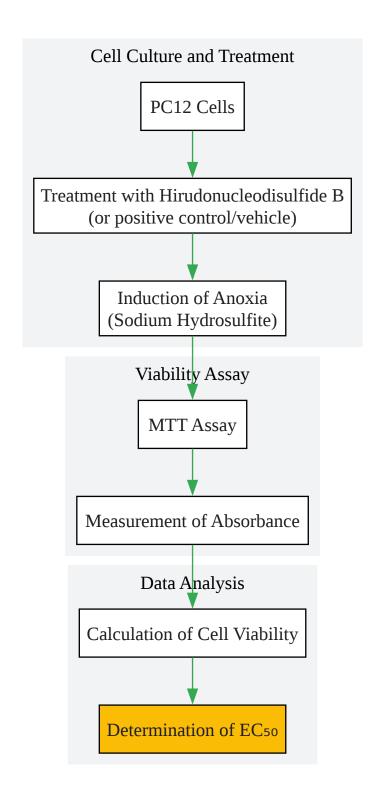
Anti-Anoxic Activity

The anti-anoxic properties of **Hirudonucleodisulfide B** were evaluated in an in vitro assay using PC12 cells injured by sodium hydrosulfite.[6]

• EC₅₀ Value: 19.54 ± 1.53 μg/mL[2]

The experimental workflow for assessing the anti-anoxic activity is outlined below.





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Workflow for Anti-Anoxic Activity Assay.

Postulated Mechanism of Action



The precise mechanism of action for the anti-anoxic effects of **Hirudonucleodisulfide B** has not been elucidated. Given its structure as a pteridine derivative, it may potentially interact with enzymatic systems involved in cellular respiration and redox homeostasis. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

Hirudonucleodisulfide B is a unique heterocyclic compound from a traditional medicinal source with demonstrated biological activity. The data and protocols presented in this guide provide a solid foundation for researchers interested in its further investigation for potential therapeutic applications. Future studies should focus on the total synthesis of **Hirudonucleodisulfide B**, a more in-depth exploration of its mechanism of action, and in vivo efficacy studies.

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- To cite this document: BenchChem. [physical and chemical properties of Hirudonucleodisulfide B]. BenchChem, [2025]. [Online PDF]. Available at:



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